molecular formula C14H22N2O3 B596620 Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate CAS No. 1245806-93-2

Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate

Cat. No. B596620
CAS RN: 1245806-93-2
M. Wt: 266.341
InChI Key: RPFCPMKSGTUNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate, also known as tert-butyl cyanoacetate, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. It can undergo nucleophilic addition reactions with various electrophiles, such as carbonyl compounds and alkyl halides. This property makes it an essential building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Tert-butyl cyanoacetate does not have any known biochemical or physiological effects. It is a stable compound that does not react with biological molecules in the body. Therefore, it is safe to handle and use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in lab experiments include its availability, stability, and unique chemical properties. It is a readily available compound that can be synthesized in large quantities. It is also stable and does not react with biological molecules, making it safe to handle. Its unique chemical properties make it an essential building block in the synthesis of various organic compounds.
The limitations of using Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in lab experiments include its toxicity and potential for environmental harm. It is a toxic compound that can cause harm if ingested or inhaled. It also has the potential to harm the environment if not properly handled and disposed of.

Future Directions

There are several future directions for the use of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in scientific research. One potential direction is the development of new synthetic routes for the production of various organic compounds using Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate as a building block. Another potential direction is the use of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the development of new methods for the safe handling and disposal of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate is an important future direction for the field of organic chemistry.

Synthesis Methods

The synthesis of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate involves the reaction of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate acetoacetate with cyanide ion in the presence of a base. The reaction produces Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate and water as by-products. The yield of the reaction can be improved by using a suitable solvent and optimizing the reaction conditions.

Scientific Research Applications

Tert-butyl cyanoacetate is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it an essential compound in the field of organic chemistry.

properties

IUPAC Name

tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-6-14(7-2)11(17)10(8-15)9-16(14)12(18)19-13(3,4)5/h10H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFCPMKSGTUNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate

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